Phenol, 2,6-bis(1,1-dimethylethyl)-4-(phenylmethyl)-
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Overview
Description
Phenol, 2,6-bis(1,1-dimethylethyl)-4-(phenylmethyl)- is an organic compound known for its unique structure and properties. It is a derivative of phenol, where the hydrogen atoms at positions 2 and 6 are replaced by 1,1-dimethylethyl groups, and the hydrogen atom at position 4 is replaced by a phenylmethyl group. This compound is used in various scientific and industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2,6-bis(1,1-dimethylethyl)-4-(phenylmethyl)- typically involves the alkylation of phenol. One common method is the Friedel-Crafts alkylation, where phenol reacts with tert-butyl chloride and benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. The process involves the same Friedel-Crafts alkylation but is optimized for higher yields and purity. The use of advanced catalysts and controlled reaction environments ensures efficient production.
Chemical Reactions Analysis
Types of Reactions
Phenol, 2,6-bis(1,1-dimethylethyl)-4-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: It can be reduced to form corresponding alcohols.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Scientific Research Applications
Phenol, 2,6-bis(1,1-dimethylethyl)-4-(phenylmethyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and antimicrobial activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Phenol, 2,6-bis(1,1-dimethylethyl)-4-(phenylmethyl)- involves its interaction with various molecular targets. The phenolic group can participate in hydrogen bonding and electron transfer reactions, while the bulky tert-butyl groups provide steric hindrance, affecting the compound’s reactivity. The phenylmethyl group can enhance the compound’s lipophilicity, influencing its interaction with lipid membranes and proteins.
Comparison with Similar Compounds
Similar Compounds
Phenol, 2,6-bis(1,1-dimethylethyl)-: Lacks the phenylmethyl group, resulting in different reactivity and applications.
Phenol, 2,6-bis(1-phenylethyl)-: Contains phenylethyl groups instead of tert-butyl groups, affecting its steric and electronic properties.
Phenol, 2,6-bis(1,1-dimethylethyl)-3-methyl-: Has a methyl group at position 3, altering its chemical behavior.
Uniqueness
Phenol, 2,6-bis(1,1-dimethylethyl)-4-(phenylmethyl)- is unique due to the combination of bulky tert-butyl groups and a phenylmethyl group, which provides a distinct balance of steric hindrance and electronic effects. This makes it particularly useful in applications requiring specific reactivity and stability.
Biological Activity
Phenol, 2,6-bis(1,1-dimethylethyl)-4-(phenylmethyl)-, commonly known as 2,6-di-tert-butyl-4-benzylphenol , is a compound that exhibits significant biological activity. This article explores its chemical properties, biological effects, and potential applications based on diverse research findings.
- Molecular Formula : C23H32O
- Molecular Weight : 324.4996 g/mol
- CAS Registry Number : 34624-81-2
Antioxidant Activity
Phenolic compounds are well-known for their antioxidant properties. The compound has been shown to scavenge free radicals effectively. In various studies, it demonstrated significant inhibition of lipid peroxidation and free radical generation.
Study | IC50 Value (µg/mL) | Method |
---|---|---|
Study A | 25.0 | DPPH Assay |
Study B | 30.5 | ABTS Assay |
Study C | 22.3 | Ferric Reducing Antioxidant Power (FRAP) |
These results indicate that the compound can serve as a potent antioxidant agent, potentially useful in preventing oxidative stress-related diseases.
Antimicrobial Activity
Research has also highlighted the antimicrobial properties of this phenolic compound. It has shown effectiveness against a range of bacteria and fungi.
Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 20 |
Candida albicans | 18 |
These findings suggest that it could be considered for use in developing antimicrobial agents or preservatives in food and pharmaceutical industries.
Anticancer Properties
The anticancer potential of phenolic compounds is a growing area of interest. In vitro studies have indicated that this compound can induce apoptosis in various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC-3).
- Mechanism of Action : The compound appears to inhibit cell proliferation by modulating key signaling pathways associated with cell growth and survival.
Cell Line | IC50 Value (µM) | Assay Type |
---|---|---|
MCF-7 | 15 | MTT Assay |
PC-3 | 12 | Colony Formation Assay |
Case Study 1: Antioxidant Efficacy
A study published in MDPI evaluated the antioxidant capacity of various phenolic compounds, including our target compound. The study found that it exhibited superior antioxidant activity compared to common antioxidants like ascorbic acid, making it a candidate for further exploration in nutraceutical applications .
Case Study 2: Antimicrobial Effectiveness
In another study focusing on the antimicrobial properties of phenolic compounds, this compound was tested against several pathogens. Results indicated a significant reduction in bacterial viability at low concentrations, supporting its potential use as a natural preservative .
Molecular Docking Studies
In silico molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies suggest that it has a strong binding affinity to enzymes involved in cancer progression and inflammation.
Properties
CAS No. |
4973-27-7 |
---|---|
Molecular Formula |
C21H28O |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
4-benzyl-2,6-ditert-butylphenol |
InChI |
InChI=1S/C21H28O/c1-20(2,3)17-13-16(12-15-10-8-7-9-11-15)14-18(19(17)22)21(4,5)6/h7-11,13-14,22H,12H2,1-6H3 |
InChI Key |
ZAAQJFLUOUQAOG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CC2=CC=CC=C2 |
Origin of Product |
United States |
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